Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-

Hydrophobicity index Cytotoxicity threshold Membrane protection

Tauroursodeoxycholic acid (TUDCA) is the taurine-conjugated, 7β-hydroxyl epimer of UDCA. This single stereochemical difference from its 7α-epimer TCDCA (CAS 516-35-8) results in a >0.9-unit lower Heuman hydrophobicity index (–0.47 vs. +0.46), eliminating the membrane-perturbing cytotoxicity and cholestatic injury seen with TCDCA. TUDCA uniquely inhibits ER stress (p-PERK/p-eIF2α/CHOP) and blocks Bax translocation without inducing apoptosis, unlike TCDCA which triggers FADD-independent cell death. Its 15.6-fold weaker TGR5 agonism (EC₅₀ 30.0 vs. 1.92 μM) enables TGR5-sparing FXR pathway interrogation. For protocols requiring a non-hepatotoxic, neuroprotective bile acid with predictable biliary pharmacokinetics, specify TUDCA (≥98% HPLC, RT ~6.14 min on C18) and reject any lot with TCDCA contamination (RT 9.1 min).

Molecular Formula C26H45NO6S
Molecular Weight 499.7 g/mol
Cat. No. B8038137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-
Molecular FormulaC26H45NO6S
Molecular Weight499.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20?,21?,22+,24?,25+,26-/m1/s1
InChIKeyBHTRKEVKTKCXOH-AYSJQVDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tauroursodeoxycholic Acid (TUDCA) for Procurement: Compound Identity, Physicochemical Class, and Key Baseline Specifications


Ethanesulfonic acid, 2-[[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino]- (CAS 14605-22-2, molecular formula C₂₆H₄₅NO₆S, MW 499.7 g/mol) is the IUPAC designation for tauroursodeoxycholic acid (TUDCA), the taurine-conjugated form of the primary hydrophilic bile acid ursodeoxycholic acid (UDCA) [1]. TUDCA belongs to the taurinated bile acids and derivatives class, characterized by a steroid cyclopenta[a]phenanthrene core with 3α,7β-dihydroxy substitution and a C-24 amide linkage to ethanesulfonic acid (taurine) . Its defining stereochemical feature—the 7β-hydroxyl orientation—distinguishes it absolutely from its 7α-epimer, taurochenodeoxycholic acid (TCDCA, CAS 516-35-8), and this single epimeric difference drives profound divergence in hydrophobicity, receptor pharmacology, micellar behavior, and biological safety profile [2]. TUDCA is commercially available as the free acid or sodium salt from multiple ISO-certified vendors, with MaxSpec® quantitative-grade standards offered for mass spectrometry applications .

Why TUDCA Cannot Be Substituted by TCDCA, UDCA, TCA, or GCDCA: The Physicochemical and Pharmacological Rationale


TUDCA and its closest structural analog TCDCA differ solely in the orientation of the C-7 hydroxyl group (7β vs. 7α), yet this single epimeric change produces a >0.9-unit divergence on the Heuman hydrophobicity index, translating into fundamentally different cytotoxic potentials, receptor activation profiles, and micellar assembly properties [1]. Unconjugated UDCA lacks the taurine amidation that confers aqueous solubility, biliary secretion efficiency, and resistance to passive reabsorption across the intestinal epithelium, rendering it pharmacokinetically non-equivalent [2]. Taurocholic acid (TCA) carries a third hydroxyl (12α) and fails to protect hepatocytes from Fas-L-induced apoptosis at concentrations up to 500 μmol/L, whereas TUDCA is protective at 50–400 μmol/L [3]. Glycochenodeoxycholic acid (GCDCA), the glycine conjugate of CDCA, lacks the PI3-kinase survival pathway activation uniquely engaged by TCDCA—and unlike TUDCA, GCDCA induces apoptosis via a FADD-independent pathway in hepatocytes [4]. The quantitative evidence below demonstrates that procurement decisions predicated on class-level assumptions without interrogating these specific epimer-, conjugation-, and hydroxylation-dependent differentiations will yield compounds with divergent experimental outcomes.

TUDCA vs. Closest Analogs: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Heuman Hydrophobicity Index: TUDCA (−0.47) Is the Most Hydrophilic Taurine-Conjugated Bile Acid, 0.93 Units More Hydrophilic than TCDCA (+0.46)

The Heuman monomeric hydrophobicity index, derived from reversed-phase HPLC capacity factors (octadecyl silane stationary phase, methanol-water 70:30 w/w, ionic strength 0.15) and standardized with taurocholate = 0 and taurolithocholate = 1, assigns TUDCA a value of −0.47—the most hydrophilic taurine-conjugated bile acid measured [1]. Its 7α-epimer TCDCA has an index of +0.46, a difference of 0.93 units. By comparison, taurohyodeoxycholate (THDCA) is −0.35 and taurodeoxycholate (TDCA) is +0.59. The negative index value for TUDCA indicates it is more hydrophilic than the reference compound taurocholate itself, a property directly linked to its low membrane-perturbing capacity and minimal cytotoxicity [2].

Hydrophobicity index Cytotoxicity threshold Membrane protection Bile acid selection

TGR5 Agonism EC50: TUDCA (30.0 μM) Is 15.6-Fold Weaker than TCDCA (1.92 μM), Minimizing Off-Target cAMP-Driven Systemic Effects

In a standardized TGR5 (GPBAR1) agonism assay, TUDCA exhibits an EC50 of 30.0 μM, making it a weak partial agonist at this G-protein-coupled bile acid receptor [1]. By contrast, TCDCA activates TGR5 with an EC50 of 1.92 μM—approximately 15.6-fold more potent. Among taurine-conjugated bile acids, the rank order of TGR5 potency is TLCA (0.33 μM) > TDCA (0.79 μM) > TCDCA (1.92 μM) > TCA (4.95 μM) > TUDCA (30.0 μM). The unconjugated parent UDCA has an EC50 of 36.4 μM, close to TUDCA, whereas CDCA is more potent at 6.71 μM [1]. TGR5 activation in non-hepatic tissues drives cAMP production, gallbladder smooth muscle relaxation, and sensory neuron activation linked to pruritus [2].

TGR5 receptor GPCR agonism cAMP signaling Pruritus risk Receptor selectivity

Reversed-Phase HPLC Retention Time: TUDCA (6.14 min) Elutes 2.96 min Earlier than TCDCA (9.1 min), Enabling Baseline Chromatographic Separation for Analytical QC

Under reversed-phase negative ion mode LC conditions (Metabolomics Workbench Study ST001992, NIH Common Fund), TUDCA exhibits a retention time of 6.14 minutes, whereas TCDCA elutes at 9.1 minutes—a difference of 2.96 minutes that provides baseline chromatographic resolution [1]. This elution order is consistent with the Heuman hydrophobicity ranking: the more hydrophilic TUDCA interacts weakly with the C18 stationary phase and elutes earlier. For comparison, TCA (RT 6.77 min) elutes between TUDCA and TCDCA, while the highly hydrophobic TLCA elutes last at 12.36 min. This retention time differential is exploited in validated UPLC-MS/MS methods for simultaneous quantitation of TUDCA, TCDCA, UDCA, and CDCA in biological matrices, where stable isotope-labeled internal standards (D4-TUDCA, D4-TCDCA) are employed with linear regression r = 0.9975–0.9994 and intra-day precision RSD of 0.72–9.35% [2].

HPLC retention time Chromatographic separation Analytical QC Bile acid profiling

Micelle Aggregation Number: TUDCA (NaTUDC = 7.1) Forms Micelles 40% Smaller than TCDCA (NaTCDC = 11.9), with Reduced Cholesterol Solubilization Capacity

Static light scattering measurements at 308.2 K in 0.15 M NaCl reveal that sodium tauroursodeoxycholate (NaTUDC) micelles contain an average of 7.1 monomer units, compared to 11.9 for sodium taurochenodeoxycholate (NaTCDC)—a 40.3% reduction in aggregation number [1]. The corresponding glycine conjugates show the same pattern (NaGUDC: 7.9 vs. NaGCDC: 16.3). Furthermore, the micelle of TUDC grows less cooperatively than that of TCDC; the 7β-hydroxyl group sterically inhibits micellar growth through increased intermolecular mismatching contact with the hydrophobic surface and decreased intermolecular hydrogen bonding within the micelle [2]. The critical micelle concentration (CMC) for TCDC is 2.2 mM versus 2.8 mM for TUDC, indicating that TUDCA requires a higher concentration to initiate micelle formation [3]. The maximum additive concentration (MAC) of cholesterol solubilized follows the order NaTUDC ≈ NaGUDC < NaTC < NaGC < NaTCDC < NaGCDC, confirming that TUDCA's smaller micelles have lower cholesterol-solubilizing capacity [1].

Micelle aggregation number Critical micelle concentration Cholesterol solubilization Detergent properties

In Vivo Hepatoprotection Against TCDCA-Induced Cholestasis: TUDCA Co-Infusion Preserves Bile Flow and Abolishes Pathological Enzyme Leakage in Bile Fistula Rats

In a bile fistula rat model, intravenous infusion of TCDCA alone at 8 μmol/min/kg produced marked cholestatic injury characterized by reduced bile flow, decreased calcium secretion, and increased biliary release of alkaline phosphatase (AP) and lactate dehydrogenase (LDH), with a very low biliary secretion rate of TCDCA (approximately 1 μmol/min/kg) [1]. Simultaneous co-infusion of TUDCA at the same dose (8 μmol/min/kg) preserved bile flow, almost totally abolished the pathological leakage of AP and LDH into bile, and increased the maximum secretion rate of TCDCA to the highest value (8 μmol/min/kg). Calcium output was restored and phospholipid secretion increased relative to control saline infusion. Notably, TUDCA was efficiently and completely secreted into bile without metabolism [1]. This study demonstrated that TUDCA directly counteracts the hepatotoxic effects of its 7α-epimer TCDCA in vivo, a protective property that TCDCA itself lacks.

Cholestasis Hepatoprotection Bile flow Alkaline phosphatase Lactate dehydrogenase

ER Stress and Bax-Mediated Apoptosis Suppression: TUDCA Is a Validated Endoplasmic Reticulum Stress Inhibitor, a Property Not Shared by TCDCA

TUDCA has been characterized as a chemical chaperone that attenuates endoplasmic reticulum (ER) stress across multiple disease models. In a traumatic brain injury (TBI) rat model, TUDCA administration abolished ER stress markers including p-PERK, p-eIF2α, ATF4, and CHOP at 72 h post-injury, with concurrent inhibition of Bax, Caspase-12, and CHOP expression [1]. At the mitochondrial level, TUDCA directly prevents Bax translocation from cytosol to mitochondria, suppresses mitochondrial membrane perturbation, and inhibits cytochrome c release in isolated mitochondria challenged with recombinant Bax protein—an effect that UDCA also exhibits but that is absent with the more hydrophobic bile acids deoxycholic acid (DCA) and TCDCA [2]. By contrast, TCDCA induces apoptosis in multiple cell types including NR8383 macrophages (concentration-dependent apoptosis via PKC/JNK/caspase cascade activation) and intestinal epithelial cells (IPEC-J2) through FXR-independent caspase-9 upregulation and Bcl-2 downregulation [3]. The opposing apoptotic regulation—pro-apoptotic for TCDCA, anti-apoptotic via ER stress suppression for TUDCA—constitutes a clear functional bifurcation between these two C-7 epimers.

ER stress Unfolded protein response Bax translocation Neuroprotection Apoptosis inhibition

TUDCA Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


ER Stress and Unfolded Protein Response Research: TUDCA as a Validated Chemical Chaperone for In Vitro and In Vivo Models

TUDCA is the bile acid of choice for pharmacological ER stress modulation, supported by its demonstrated ability to abolish p-PERK, p-eIF2α, ATF4, and CHOP expression in the TBI rat model [1] and to prevent tunicamycin-induced GRP78 and CHOP upregulation in multiple cell types. Unlike TCDCA (which induces rather than suppresses apoptosis), TUDCA's ER stress inhibitory activity is coupled with direct Bax translocation blockade at the mitochondrial outer membrane, making it uniquely suited for neurodegeneration, ischemia-reperfusion, and metabolic disease research where ER stress is a pathogenic driver. Procurement recommendation: specify TUDCA (CAS 14605-22-2) with ≥95% purity verified by HPLC; confirm identity by retention time ~6.14 min on reversed-phase C18 to exclude TCDCA contamination (RT 9.1 min) [2].

In Vivo Cholestasis and Hepatoprotection Models Requiring Low-Cytotoxicity Bile Acid Intervention

For rodent cholestasis models or any in vivo protocol requiring extended bile acid infusion, TUDCA's Heuman hydrophobicity index of −0.47—0.93 units below TCDCA (+0.46)—predicts minimal membrane-perturbing cytotoxicity [1]. The Roda et al. (1998) bile fistula rat study provides direct evidence that TUDCA co-infusion (8 μmol/min/kg) not only preserves bile flow but restores TCDCA secretion from ~1 to 8 μmol/min/kg while abolishing AP and LDH leakage [2]. TUDCA is also efficiently secreted into bile without hepatic metabolism, ensuring predictable biliary pharmacokinetics. TCDCA, by contrast, produces cholestasis and hepatocyte injury at equivalent doses and should be explicitly excluded from protocols requiring a non-hepatotoxic taurine-conjugated bile acid.

Analytical Method Development and Multi-Analyte Bile Acid Profiling Requiring Baseline Chromatographic Resolution

The 2.96-minute retention time gap between TUDCA (RT 6.14 min) and TCDCA (RT 9.1 min) under reversed-phase negative ion mode LC conditions [1] provides the chromatographic resolution necessary for unambiguous identification and quantification in complex biological matrices. Validated UPLC-MS/MS methods using D4-TUDCA and D4-TCDCA as stable isotope-labeled surrogate analytes achieve linear regression r = 0.9975–0.9994 with intra-day precision RSD of 0.72–9.35% [2]. For laboratories developing bear bile authentication protocols, pharmaceutical QC methods, or metabolomics bile acid panels, both TUDCA and TCDCA reference standards should be procured and run as separate calibrators; their co-elution under isocratic conditions is a chromatographic impossibility given the 2.96-min separation, making misidentification detectable by retention time alone.

Comparative TGR5 and FXR Signaling Studies Requiring a Weak TGR5 Agonist to Isolate FXR-Dependent Effects

TUDCA's 15.6-fold weaker TGR5 agonism (EC50 = 30.0 μM) compared to TCDCA (EC50 = 1.92 μM) [1] makes it the preferred tool compound for experiments designed to interrogate FXR-dependent pathways without confounding TGR5/cAMP-driven effects on gallbladder motility, sensory neuron activation, or intestinal hormone secretion. At concentrations up to 50–100 μM—where TCDCA already robustly activates TGR5—TUDCA produces minimal cAMP elevation, allowing cleaner pharmacological dissection of bile acid receptor signaling. Researchers studying FXR-mediated SHP induction in primary hepatocytes should note that both TUDCA and TCDCA at 50 μM inhibit nuclear FXR protein expression in FHs 74 Int and L02 cell lines, but only TCDCA is a potent TGR5 agonist [2]; TUDCA thus provides a TGR5-sparing FXR-modulating tool.

Quote Request

Request a Quote for Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.